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Compound of Interest

Compound Name: 2-(1,3-Oxazol-5-yl)aniline

Cat. No.: B1314406

For Immediate Release

This technical guide provides a detailed overview of the expected spectral data for the
compound 2-(1,3-oxazol-5-yl)aniline. While direct experimental data for this specific molecule
is not readily available in the public domain, this document extrapolates predicted spectral
characteristics based on the analysis of structurally analogous compounds. This guide is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis, offering a robust framework for the characterization of this and similar
molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(1,3-oxazol-5-yl)aniline. These predictions are
derived from the spectral data of related aniline and oxazole derivatives.

Table 1: Predicted *H NMR Spectral Data for 2-(1,3-oxazol-5-yl)aniline

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1314406?utm_src=pdf-interest
https://www.benchchem.com/product/b1314406?utm_src=pdf-body
https://www.benchchem.com/product/b1314406?utm_src=pdf-body
https://www.benchchem.com/product/b1314406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 S 1H Oxazole C2-H
~72-7.4 m 2H Aniline Ar-H
~7.0-7.2 s 1H Oxazole C4-H
~6.8-7.0 m 2H Aniline Ar-H
~45-55 brs 2H -NH:z

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm). The broad singlet
for the -NH2 protons is characteristic and its chemical shift can be highly dependent on solvent
and concentration.

Table 2: Predicted 13C NMR Spectral Data for 2-(1,3-oxazol-5-yl)aniline

Chemical Shift (6, ppm) Assighment
~150 - 155 Oxazole C2
~145 - 150 Aniline C-NH:2
~125 - 140 Oxazole C5
~120 - 130 Aniline Ar-C
~115-125 Aniline Ar-C
~110 - 120 Aniline Ar-C
~105 - 115 Aniline Ar-C
~100 - 110 Oxazole C4

Solvent: CDCIs or DMSO-ds. The specific chemical shifts are influenced by the electronic

effects of the aniline and oxazole rings.

Table 3: Predicted IR Absorption Data for 2-(1,3-oxazol-5-yl)aniline
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Wavenumber (cm~?) Intensity Assignment

3450 - 3250 Strong, Broad N-H stretch (aniline)
3150 - 3050 Medium C-H stretch (aromatic)
1620 - 1580 Strong C=N stretch (oxazole)
1600 - 1450 Medium-Strong C=C stretch (aromatic)
1300 - 1000 Medium C-O stretch (oxazole)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for 2-(1,3-oxazol-5-yl)aniline

m/z Interpretation

~173 [M]* (Molecular lon)

Loss of CO, HCN, and fragmentation of the
Fragments - .
aniline ring.

lonization method: Electron lonization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy For the acquisition of *H and 13C NMR
spectra, the sample would be prepared by dissolving approximately 5-10 mg of 2-(1,3-oxazol-
5-yl)aniline in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCIs) or
dimethyl sulfoxide-de (DMSO-de), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) would be
added as an internal standard for chemical shift referencing (0.00 ppm).[1] Spectra would be
recorded on a 400 or 500 MHz spectrometer. For 3C NMR, a higher concentration of the
sample (20-50 mg) and a greater number of scans would be required to achieve an adequate
signal-to-noise ratio due to the low natural abundance of the 13C isotope.[1]
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Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform
Infrared (FT-IR) spectrometer.[2] The solid sample (1-2 mg) would be finely ground with ~100
mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] This mixture would
then be compressed under high pressure to form a transparent pellet.[1] A background
spectrum of a pure KBr pellet would be recorded first, followed by the spectrum of the sample
pellet. The spectrum would typically be recorded in the range of 4000-400 cm~1.[1][2]

Mass Spectrometry (MS) Mass spectral analysis would be performed using a mass
spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would
be introduced into the instrument, where it would be vaporized and bombarded with a high-
energy electron beam. This would cause the molecule to ionize and fragment. The resulting
positively charged ions would be accelerated and separated based on their mass-to-charge
ratio (m/z). The resulting mass spectrum would show the molecular ion peak and various
fragment ion peaks, which can be used to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and
analysis.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logical Flow of Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectral Analysis of 2-(1,3-o0xazol-5-yl)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314406#spectral-data-for-2-1-3-oxazol-5-yl-aniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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